molecular formula C20H15BrN4OS B3202763 N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021216-17-0

N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3202763
CAS No.: 1021216-17-0
M. Wt: 439.3 g/mol
InChI Key: TVOFXYXQPBCSND-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked via a thioether bridge to a 4-bromophenyl group. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting G-protein-coupled receptors (GPCRs) such as formyl peptide receptors (FPRs) . Its structural uniqueness lies in the pyrazolo[1,5-a]pyrazine scaffold, which enhances π-π stacking interactions with biological targets, and the 4-bromophenyl group, which contributes to lipophilicity and receptor binding .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)23-19(26)13-27-20-18-12-17(14-4-2-1-3-5-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOFXYXQPBCSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioacetamide group: This step involves the reaction of the pyrazolopyrazine core with a thioacetamide derivative, often in the presence of a base such as sodium hydride.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazine vs. Pyridazin-3(2H)-one Derivatives

Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () replace the pyrazolo[1,5-a]pyrazine core with a pyridazin-3(2H)-one system. While both exhibit FPR2 agonism, the pyridazinone derivatives show mixed FPR1/FPR2 activation, whereas the pyrazolo-pyrazine analogs may offer higher specificity due to reduced conformational flexibility .

Triazinoindole-Based Analogs

Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) feature a triazinoindole core. These analogs demonstrate >95% purity but lack reported receptor specificity, suggesting the pyrazolo-pyrazine core may provide better target selectivity .

Substituent Variations

Bromophenyl vs. Trifluoromethylphenyl
Chlorophenyl and Methylthio Modifications

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide () substitutes bromine with chlorine and adds a methylthio group. This modification may improve membrane permeability but could alter binding kinetics due to reduced halogen size .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-bromophenyl group increases logP values compared to 4-chlorophenyl or methoxy-substituted analogs, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Metabolic Stability : Thioether bridges (common in all analogs) are susceptible to oxidative metabolism, though bromine’s steric bulk may slow degradation compared to chlorine .
  • Solubility: Pyrazolo-pyrazine cores exhibit moderate aqueous solubility (∼50 µM), outperforming triazinoindole derivatives but underperforming pyridazinones .

Biological Activity

N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological significance of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H15BrN4OS, with a molecular weight of 439.3 g/mol. The compound features a bromophenyl group, a thioacetamide linkage, and a pyrazolo[1,5-a]pyrazine moiety, contributing to its unique electronic and steric properties that influence its biological activity.

PropertyValue
Molecular FormulaC20H15BrN4OS
Molecular Weight439.3 g/mol
CAS Number1021216-17-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Thio Group : This can involve nucleophilic substitution reactions.
  • Bromination : The bromophenyl group is introduced via electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine framework have shown promising results against various cancer cell lines.

Case Study : A study evaluating derivatives of related compounds demonstrated that certain analogs had potent activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that compounds with thiazole or pyrazole rings possess broad-spectrum antimicrobial properties.

Research Findings : A comparative study on antimicrobial activity revealed that compounds with similar structures effectively inhibited both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and microbial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

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